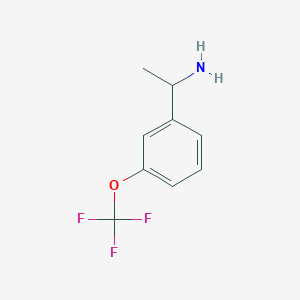

1-(3-(Trifluoromethoxy)phenyl)ethanamine

Description

BenchChem offers high-quality 1-(3-(Trifluoromethoxy)phenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Trifluoromethoxy)phenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(trifluoromethoxy)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRKIDIISISOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-(Trifluoromethoxy)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-(Trifluoromethoxy)phenyl)ethanamine is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a trifluoromethoxy group on the phenyl ring, suggests potential for unique pharmacological properties. The trifluoromethoxy (-OCF3) group is a well-regarded bioisostere for other functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the known and predicted properties of 1-(3-(Trifluoromethoxy)phenyl)ethanamine, its synthesis, and its potential applications in the development of novel therapeutics.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 1-(3-(Trifluoromethoxy)phenyl)ethanamine is presented in the table below. It is important to note that while some data is available for the target compound, other values are predicted or extrapolated from closely related analogs, such as the trifluoromethyl-substituted counterpart.

| Property | Value | Source |

| Chemical Name | 1-(3-(Trifluoromethoxy)phenyl)ethanamine | N/A |

| CAS Number | 477312-25-7 | [1] |

| Molecular Formula | C9H10F3NO | [1] |

| Molecular Weight | 205.18 g/mol | [1] |

| Appearance | Colorless liquid (Predicted) | N/A |

| Boiling Point | 199.6 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.228 g/cm³ (Predicted) | [2] |

| pKa | 8.72 ± 0.10 (Predicted for trifluoromethyl analog) | [3] |

| LogP | 2.01 (Predicted for trifluoromethyl analog) | [4] |

| SMILES | CC(N)c1cccc(c1)OC(F)(F)F | [1] |

| InChIKey | ODZXRBRYQGYVJY-UHFFFAOYSA-N (for trifluoromethyl analog) | [5] |

Synthesis and Characterization

The most direct and common synthetic route to 1-(3-(Trifluoromethoxy)phenyl)ethanamine is the reductive amination of its corresponding ketone precursor, 3'-(trifluoromethoxy)acetophenone. This versatile reaction can be accomplished using various reducing agents and nitrogen sources.

Proposed Synthetic Protocol: Reductive Amination

This protocol is based on established methods for the reductive amination of similar ketones.[6]

Reaction Scheme:

Caption: Reductive amination of 3'-(trifluoromethoxy)acetophenone.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3'-(trifluoromethoxy)acetophenone (1.0 eq) in methanol (0.5 M) in a round-bottom flask is added ammonium acetate (10 eq).

-

Reduction: The mixture is stirred at room temperature for 30 minutes. Subsequently, sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction is then stirred at room temperature for 24 hours.

-

Workup: The reaction mixture is concentrated under reduced pressure. The residue is taken up in water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(3-(Trifluoromethoxy)phenyl)ethanamine.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.1 | m | 4H | Ar-H |

| ~4.2 | q | 1H | CH -NH₂ |

| ~1.8 | br s | 2H | NH ₂ |

| ~1.4 | d | 3H | CH ₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~149 (q, J ≈ 2 Hz) | C -OCF₃ |

| ~145 | Ar-C |

| ~130 | Ar-C H |

| ~124 (q, J ≈ 257 Hz) | -OC F₃ |

| ~120 | Ar-C H |

| ~119 | Ar-C H |

| ~118 | Ar-C H |

| ~50 | C H-NH₂ |

| ~25 | C H₃ |

Infrared (IR) Spectroscopy:

-

3300-3400 cm⁻¹: N-H stretching (primary amine)

-

3000-3100 cm⁻¹: C-H stretching (aromatic)

-

2850-2950 cm⁻¹: C-H stretching (aliphatic)

-

1600, 1480 cm⁻¹: C=C stretching (aromatic)

-

1100-1300 cm⁻¹: C-F stretching (strong, characteristic of trifluoromethoxy group)

Mass Spectrometry (MS):

-

Expected [M]+: 205.07

-

Major Fragmentation Pattern: Loss of the methyl group ([M-15]+) and cleavage of the C-C bond adjacent to the amine.

Pharmacological and Medicinal Chemistry Considerations

The incorporation of a trifluoromethoxy group into a phenethylamine scaffold is a strategic decision in drug design, often aimed at optimizing the pharmacokinetic and pharmacodynamic properties of a molecule.

The Role of the Trifluoromethoxy Group

The -OCF₃ group is a lipophilic, electron-withdrawing substituent that can significantly impact a molecule's biological activity.[7] Its key contributions include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can lead to an extended in vivo half-life of the drug.

-

Lipophilicity: The -OCF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier. This is a critical property for drugs targeting the central nervous system.[8]

-

Receptor Binding: The electronic properties of the trifluoromethoxy group can alter the way a molecule interacts with its biological target, potentially leading to increased binding affinity and selectivity.

The Phenethylamine Scaffold

The phenethylamine backbone is a common motif in a vast array of neuroactive compounds, including stimulants, hallucinogens, and antidepressants. The specific substitution pattern on the phenyl ring and the side chain dictates the pharmacological profile of these molecules.

Potential Applications

Given its structural features, 1-(3-(Trifluoromethoxy)phenyl)ethanamine could be investigated as a scaffold or lead compound in the development of novel therapeutics for a range of conditions, including:

-

Neurological and Psychiatric Disorders: The potential for blood-brain barrier penetration makes it a candidate for targeting central nervous system disorders.

-

Metabolic Diseases: The influence of fluorinated groups on metabolic stability could be advantageous in developing drugs with improved pharmacokinetic profiles.

Logical Relationship Diagram:

Sources

- 1. 1-(3-(TrifluoroMethoxy)phenyl)ethanaMine [sobekbio.com]

- 2. (1R)-1-[3-(TRIFLUOROMETHOXY)PHENYL]ETHYLAMINE | 1228542-85-5 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine | C9H10F3N | CID 2779048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]

A Technical Guide to 1-(3-(Trifluoromethoxy)phenyl)ethanamine: Structure, Synthesis, and Applications in Drug Discovery

Abstract: This guide provides an in-depth technical overview of 1-(3-(trifluoromethoxy)phenyl)ethanamine, a fluorinated building block of significant interest to the pharmaceutical and life sciences industries. We will dissect its molecular structure and nomenclature, explore its unique physicochemical properties imparted by the trifluoromethoxy group, and present a detailed, plausible synthetic route. Furthermore, this document contextualizes the compound's value by examining the strategic role of the trifluoromethoxy moiety in modern drug design, supported by established analytical techniques for its characterization. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this and similar fluorinated scaffolds in the creation of novel chemical entities.

Molecular Profile and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The compound in focus is unambiguously identified by the IUPAC name 1-(3-(trifluoromethoxy)phenyl)ethanamine .[1] Its structure consists of a central benzene ring substituted at the meta- (3-position) with a trifluoromethoxy (-OCF₃) group. An ethylamine group is attached to the 1-position of the phenyl ring, creating a chiral center at the alpha-carbon.

The key structural features are:

-

Phenethylamine Backbone: A foundational scaffold in many neuro-active compounds.

-

Trifluoromethoxy (-OCF₃) Group: A critical functional group that significantly modulates the molecule's electronic and physical properties.

-

Chiral Center: The presence of a stereocenter means the molecule exists as two enantiomers, (R)- and (S)-1-(3-(trifluoromethoxy)phenyl)ethanamine, whose biological activities can differ substantially.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These values are crucial for planning synthetic transformations, formulation studies, and computational modeling.

| Property | Value | Source |

| IUPAC Name | 1-(3-(Trifluoromethoxy)phenyl)ethanamine | Appchem[1] |

| CAS Number | 477312-25-7 | Appchem, Sobekbio[1][2] |

| Molecular Formula | C₉H₁₀F₃NO | Appchem[1] |

| Molecular Weight | 205.18 g/mol | Appchem, SCBT[1][3] |

| SMILES | CC(N)C1=CC=CC(OC(F)(F)F)=C1 | Appchem[1] |

The Strategic Role of the Trifluoromethoxy Group in Medicinal Chemistry

The incorporation of fluorine-containing groups is a cornerstone of modern drug design.[4] The trifluoromethoxy (-OCF₃) group, in particular, is utilized to fine-tune the properties of a lead compound to enhance its drug-like characteristics.

-

Enhanced Lipophilicity: The -OCF₃ group significantly increases a molecule's lipophilicity. This property is critical for improving membrane permeability and oral bioavailability. It is considered more lipophilic than its commonly used analogue, the trifluoromethyl (-CF₃) group.[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. By replacing a metabolically labile group (like a methoxy or hydrogen) with -OCF₃, chemists can block sites of oxidative metabolism by cytochrome P450 enzymes. This strategy often leads to an increased in-vivo half-life and reduced drug dosage.[5]

-

Modulation of pKa: As a strong electron-withdrawing group, the -OCF₃ substituent lowers the pKa of the proximal amine group. This alteration affects the ionization state of the molecule at physiological pH, which in turn influences its solubility, receptor binding affinity, and pharmacokinetic profile.

-

Improved Target Binding: The unique electronic nature and conformational properties of the -OCF₃ group can introduce favorable interactions (such as dipole-dipole or orthogonal multipolar interactions) with amino acid residues in a target protein's binding pocket, potentially increasing potency and selectivity.

The strategic importance of this group is validated by its presence in several FDA-approved drugs, including Riluzole, which is used for the treatment of amyotrophic lateral sclerosis.[5]

Synthesis and Manufacturing Considerations

A robust and scalable synthetic route is paramount for the utility of any chemical building block. A logical and commonly employed pathway to 1-(3-(trifluoromethoxy)phenyl)ethanamine is through the reductive amination of its corresponding ketone precursor.

Retrosynthetic Analysis

The logical disconnection for the target molecule involves breaking the carbon-nitrogen bond, identifying the key precursors as 3'-(trifluoromethoxy)acetophenone and an ammonia source.

Caption: Retrosynthetic pathway for the target amine.

Experimental Protocol: Reductive Amination

This protocol describes a standard laboratory procedure for the synthesis of 1-(3-(trifluoromethoxy)phenyl)ethanamine from 3'-(trifluoromethoxy)acetophenone. This method is chosen for its reliability and use of common reagents.

Step 1: Imine Formation

-

To a solution of 3'-(trifluoromethoxy)acetophenone (1.0 eq) in methanol (MeOH, 5 mL/mmol), add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 2-4 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or GC-MS. Causality: The large excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate.

Step 2: Reduction

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Causality: NaBH₄ is a mild reducing agent that selectively reduces the imine C=N bond to the desired amine without affecting the aromatic ring. The portion-wise addition at low temperature controls the exothermic reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water (10 mL/mmol).

-

Reduce the volume of the solvent under reduced pressure to remove most of the methanol.

-

Add ethyl acetate (EtOAc, 20 mL/mmol) to the aqueous residue and transfer to a separatory funnel.

-

Extract the aqueous layer with EtOAc (2 x 15 mL/mmol).

-

Combine the organic layers, wash with brine (1 x 10 mL/mmol), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude product can be purified by silica gel column chromatography to yield the pure amine.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a quartet for the methine proton (-CH), a doublet for the methyl group (-CH₃), multiplets in the aromatic region (7.0-7.5 ppm), and a broad singlet for the amine protons (-NH₂).

-

¹³C NMR: The spectrum will show distinct signals for the aliphatic carbons and the aromatic carbons. A key signal is the carbon of the -OCF₃ group, which will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). This coupling constant is typically large, around 255 Hz.[6]

-

¹⁹F NMR: A sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

Quality Control Workflow

A standardized workflow ensures that each batch of the synthesized compound meets the required purity specifications for use in research and development.

Caption: Standard quality control workflow for a chemical intermediate.

Applications in Drug Discovery and Development

1-(3-(Trifluoromethoxy)phenyl)ethanamine is primarily valued as a chiral building block . Its enantiomerically pure forms are used in the multi-step synthesis of complex drug candidates. The phenethylamine core is a well-known pharmacophore that interacts with a variety of biological targets, particularly within the central nervous system (CNS). By incorporating this building block, drug discovery teams can:

-

Introduce a key pharmacophoric element with enhanced metabolic stability.

-

Systematically probe structure-activity relationships (SAR) by comparing the effects of the (R)- and (S)-enantiomers.

-

Optimize lead compounds by leveraging the beneficial physicochemical properties imparted by the trifluoromethoxy group.

While specific drugs containing this exact fragment may be proprietary, the broader class of trifluoromethylated and trifluoromethoxylated compounds is expanding rapidly, with numerous candidates in late-stage clinical trials for a range of therapeutic areas.[4]

Conclusion

1-(3-(Trifluoromethoxy)phenyl)ethanamine represents more than just a chemical reagent; it is an enabling tool for modern medicinal chemistry. Its value lies in the strategic combination of a privileged phenethylamine scaffold with the powerful drug-property-modulating effects of the trifluoromethoxy group. A clear understanding of its structure, synthesis, and analytical profile allows researchers to confidently incorporate it into their discovery programs, accelerating the development of safer and more effective therapeutics.

References

-

PubChem. (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine. National Center for Biotechnology Information. [Link]

-

Li, G., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express. [Link]

-

American Elements. (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride. [Link]

- Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

MySkinRecipes. (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride. [Link]

-

Appchem. 1-(3-(Trifluoromethoxy)phenyl)ethanamine. [Link]

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

SpectraBase. 1-(3-(Trifluoromethyl)phenyl)ethanol - Spectrum. [Link]

-

Tomaszewska, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]

-

Pharmaffiliates. 1-(3-(Trifluoromethyl)phenyl)ethan-1-one. [Link]

-

Annunziato, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. 1-(3-(TrifluoroMethoxy)phenyl)ethanaMine [sobekbio.com]

- 3. scbt.com [scbt.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-[3-(trifluoromethoxy)phenyl]ethanamine (CAS Number: 477312-25-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-[3-(trifluoromethoxy)phenyl]ethanamine, a phenethylamine derivative with potential applications in medicinal chemistry and drug discovery. By examining its structural features, physicochemical properties, and the established significance of its core components, we will explore its potential pharmacological profile and outline key experimental workflows for its characterization.

Introduction: The Scientific Rationale

1-[3-(trifluoromethoxy)phenyl]ethanamine (CAS No. 477312-25-7) belongs to the substituted phenethylamine chemical class.[1] These compounds are structurally related to endogenous neurotransmitters like dopamine and norepinephrine, and many exhibit psychoactive properties by modulating monoamine neurotransmitter systems.[1][2] The unique trifluoromethoxy (-OCF3) substitution on the phenyl ring is of particular interest in modern drug design. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]

The strategic incorporation of fluorine-containing groups is a well-established strategy to improve the pharmacokinetic properties of drug candidates.[4] The trifluoromethoxy group, in particular, is known to increase lipophilicity and metabolic stability, which can lead to improved oral bioavailability and a longer duration of action.[3] Given these properties, 1-[3-(trifluoromethoxy)phenyl]ethanamine represents a promising scaffold for the development of novel therapeutics targeting the central nervous system.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's fundamental characteristics is paramount for its application in research and development.

Chemical Identity

| Property | Value |

| CAS Number | 477312-25-7 |

| IUPAC Name | 1-[3-(trifluoromethoxy)phenyl]ethanamine |

| Molecular Formula | C9H10F3NO |

| Molecular Weight | 205.18 g/mol |

| SMILES | CC(C1=CC(=CC=C1)OC(F)(F)F)N |

Predicted Physicochemical Data

| Property | Value |

| Boiling Point | 199.6 ± 40.0 °C at 760 mmHg |

| Flash Point | 74.5 ± 27.3 °C |

Note: These values are predicted and should be confirmed experimentally.

Rationale for Synthetic Approach

While specific synthetic procedures for 1-[3-(trifluoromethoxy)phenyl]ethanamine are not extensively detailed in publicly available literature, a rational and efficient synthesis can be proposed based on established chemical transformations for analogous phenethylamines. A common and effective method involves the reductive amination of a corresponding ketone precursor.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 1-[3-(trifluoromethoxy)phenyl]ethanamine.

This approach is favored due to its typically high yields and the commercial availability of the starting ketone. The choice of reducing agent can be optimized to control stereochemistry if a specific enantiomer is desired.

Postulated Biological Activity and Mechanism of Action

The biological activity of 1-[3-(trifluoromethoxy)phenyl]ethanamine has not been extensively characterized. However, based on its structural similarity to other phenethylamines, it is hypothesized to interact with monoamine transporters and receptors.[1] The trifluoromethoxy group is expected to influence its potency, selectivity, and metabolic stability.

Potential Molecular Targets:

-

Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

-

Monoamine Receptors: Subtypes of dopamine, serotonin, and adrenergic receptors.

-

Monoamine Oxidase (MAO): The enzyme responsible for the degradation of monoamine neurotransmitters.[5]

The interaction with these targets could result in a range of pharmacological effects, including stimulant, entactogen, or antidepressant-like activities.

Signaling Pathway Hypothesis:

Caption: Hypothesized mechanism of action via monoamine transporter inhibition.

Essential Experimental Protocols for Characterization

To elucidate the pharmacological profile of 1-[3-(trifluoromethoxy)phenyl]ethanamine, a series of in vitro assays are essential. The following protocols provide a robust framework for this characterization.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the potential of the compound to inhibit the activity of MAO-A and MAO-B, key enzymes in neurotransmitter metabolism.[5]

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes and a suitable substrate (e.g., kynuramine) are prepared in an appropriate buffer.

-

Compound Incubation: The test compound is incubated with the MAO enzymes at various concentrations.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Detection: The formation of the product is measured over time using a fluorescent or colorimetric plate reader.

-

Data Analysis: IC50 values are calculated to determine the inhibitory potency of the compound.

Monoamine Transporter Binding Assay

This assay quantifies the affinity of the compound for the dopamine, norepinephrine, and serotonin transporters.

Step-by-Step Methodology:

-

Cell Culture: Cells expressing the human monoamine transporters (e.g., HEK293 cells) are cultured.[2]

-

Radioligand Binding: A radiolabeled ligand with known affinity for the transporter is incubated with the cells in the presence of varying concentrations of the test compound.

-

Washing and Scintillation Counting: Unbound radioligand is washed away, and the amount of bound radioligand is quantified using a scintillation counter.

-

Data Analysis: Ki (inhibition constant) values are determined to assess the binding affinity of the test compound.

In Vitro Cytotoxicity Assay

Assessing the potential toxicity of a compound is a critical step in drug development.[6]

Step-by-Step Methodology:

-

Cell Plating: A relevant cell line (e.g., HepG2 for hepatotoxicity) is plated in a 96-well plate.[6]

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, XTT) or fluorescence-based (e.g., resazurin) assay.[7]

-

Data Analysis: The concentration of the compound that causes 50% cell death (CC50) is calculated.

Metabolic Stability Assay

This assay evaluates the susceptibility of the compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic profile.[4]

Step-by-Step Methodology:

-

Microsome Incubation: The test compound is incubated with liver microsomes (human or animal) and NADPH (a cofactor for metabolic enzymes) at 37°C.[4]

-

Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent.

-

LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Workflow for In Vitro Characterization:

Caption: Experimental workflow for the in vitro characterization of the compound.

Conclusion and Future Directions

1-[3-(trifluoromethoxy)phenyl]ethanamine is a molecule of significant interest for medicinal chemists and pharmacologists. Its phenethylamine core suggests likely interaction with monoaminergic systems, while the trifluoromethoxy substituent is anticipated to confer favorable pharmacokinetic properties. The experimental protocols outlined in this guide provide a clear and logical pathway for the comprehensive in vitro characterization of this compound.

Future research should focus on obtaining empirical data through these assays to confirm the hypothesized biological activity and to assess its therapeutic potential. Further derivatization of this scaffold could also lead to the discovery of novel drug candidates with improved potency, selectivity, and safety profiles.

References

-

Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. ACS Publications. Available at: [Link].

-

Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. Available at: [Link].

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link].

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. Available at: [Link].

-

On the Metabolic Stability of Fluorinated Small Molecules. figshare. Available at: [Link].

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link].

-

(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine. PubChem. Available at: [Link].

-

In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link].

-

a Structures of phenethylamines. b Experimental schedule of the... ResearchGate. Available at: [Link].

-

(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride. AMERICAN ELEMENTS. Available at: [Link].

-

Substituted phenethylamine. Wikipedia. Available at: [Link].

-

2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link].

-

Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link].

-

Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Wiley Online Library. Available at: [Link].

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. Available at: [Link].

-

1-(3-(Trifluoromethoxy)phenyl)ethanamine. Applichem. Available at: [Link].

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC. Available at: [Link].

-

In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds. ACS Omega. Available at: [Link].

-

Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. Semantic Scholar. Available at: [Link].

-

1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem. Available at: [Link].

-

Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry. Available at: [Link].

-

Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold. MDPI. Available at: [Link].

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

A Technical Guide to the Stereoisomers of 1-(3-(Trifluoromethoxy)phenyl)ethanamine: (R)- vs. (S)-Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and drug development, the stereochemical identity of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, frequently exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the (R)- and (S)-enantiomers of 1-(3-(trifluoromethoxy)phenyl)ethanamine, a chiral amine of significant interest as a building block in pharmaceutical synthesis. We will delve into the critical aspects of its synthesis, chiral resolution, analytical characterization, and the underlying principles that dictate the differential biological activities of its stereoisomers. This document is structured to serve as a practical resource, offering field-proven insights and detailed methodologies to support researchers in navigating the complexities of chiral chemistry.

Introduction: The Imperative of Chirality in Drug Design

The concept of chirality is fundamental to the biological sciences, as the molecular machinery of life—enzymes, receptors, and nucleic acids—is inherently chiral. Consequently, the interaction of a small molecule with a biological target is often highly stereospecific. The differential effects of enantiomers were famously and tragically highlighted by the thalidomide disaster, where the (R)-enantiomer was an effective sedative, while the (S)-enantiomer was a potent teratogen. This has led to a paradigm shift in drug development, with a strong regulatory and scientific preference for the development of single-enantiomer drugs.

The subject of this guide, 1-(3-(trifluoromethoxy)phenyl)ethanamine, incorporates two key structural features relevant to drug design: a chiral ethylamine backbone and a trifluoromethoxy-substituted phenyl ring. The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the aromatic ring, which can lead to improved pharmacokinetic profiles and binding selectivity of drug candidates.[1] The chiral amine center provides a crucial point of interaction with biological targets and is a common motif in a wide array of neurologically active compounds. Understanding the distinct properties of the (R)- and (S)-enantiomers is therefore essential for their effective application in the synthesis of new chemical entities.

Physicochemical Profile of 1-(3-(Trifluoromethoxy)phenyl)ethanamine Enantiomers

The physical and chemical properties of the individual enantiomers are identical, except for their interaction with plane-polarized light. However, their diastereomeric derivatives will exhibit different properties. Below is a summary of the key physicochemical data for the parent compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₃NO | [2][3] |

| Molecular Weight | 205.18 g/mol | [2][3] |

| Boiling Point | 199.6 °C (Predicted) | [2] |

| Appearance | Colorless Liquid (Typical) | [4] |

| SMILES | CC(N)c1cccc(c1)OC(F)(F)F | [3] |

The trifluoromethoxy group significantly influences the molecule's lipophilicity and electronic character. It is a strongly electron-withdrawing group, which can affect the pKa of the amine and its interaction with biological targets.

Synthesis and Chiral Resolution Strategies

The preparation of enantiomerically pure 1-(3-(trifluoromethoxy)phenyl)ethanamine can be approached in two primary ways: asymmetric synthesis to directly form the desired enantiomer, or synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-(3-(Trifluoromethoxy)phenyl)ethanamine

The racemic amine is typically synthesized from the corresponding ketone, 3'-(trifluoromethoxy)acetophenone, via reductive amination. This is a robust and scalable method that can be achieved through various reagent systems.

A common laboratory-scale approach involves the formation of an oxime intermediate followed by reduction. The precursor ketone can be synthesized via a Grignard reaction between a halobenzotrifluoride and a suitable acetylating agent.[5]

Enantiomeric Resolution: The Diastereomeric Salt Formation Method

Classical resolution via the formation of diastereomeric salts remains a widely used and effective method for separating enantiomers on both laboratory and industrial scales.[6] This process relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), a mixture of two diastereomeric salts is formed. These salts have different solubilities, allowing for their separation by fractional crystallization.[7][8]

One of the most common and effective chiral resolving agents for primary amines is (+)-tartaric acid or its derivatives.[6][9] The differential interaction between the (R)-amine and (R,R)-tartaric acid versus the (S)-amine and (R,R)-tartaric acid leads to diastereomeric salts with distinct crystal lattice energies and, consequently, different solubilities in a given solvent system.[8]

This protocol describes a generalized procedure for the resolution of racemic 1-(3-(trifluoromethoxy)phenyl)ethanamine. Optimization of solvent, temperature, and stoichiometry is crucial for maximizing yield and enantiomeric purity.

-

Salt Formation:

-

Dissolve 1.0 equivalent of racemic 1-(3-(trifluoromethoxy)phenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol).

-

In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in the same solvent, gently heating if necessary. The use of 0.5 equivalents is a common starting point, as it can selectively precipitate the salt of one enantiomer.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomeric salt.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in water.

-

Add a strong base, such as 2M sodium hydroxide, until the solution is alkaline (pH > 10). This will neutralize the tartaric acid and liberate the free amine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantioenriched amine.

-

-

Determination of Enantiomeric Purity:

-

Analyze the enantioenriched amine using a validated chiral HPLC or GC method (see Section 4.0) to determine the enantiomeric excess (ee%).

-

The process can be repeated with the mother liquor to isolate the other enantiomer, often by using the opposite enantiomer of the resolving agent or by concentrating the solution and crystallizing the second diastereomer.

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Analytical Methodologies for Enantiomeric Discrimination

Confirming the stereochemical identity and purity of the enantiomers is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its accuracy, reproducibility, and high-throughput capabilities.[10][11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The CSP interacts diastereomerically with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for separating a wide range of chiral compounds, including primary amines.[10][12]

-

System Preparation:

-

Mobile Phase Preparation:

-

Normal Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is a standard starting point. A typical mobile phase is 90:10 (v/v) n-hexane/isopropanol.[12][13]

-

Additives: For primary amines, peak shape and resolution can be significantly improved by adding small amounts of an acidic and/or basic modifier to the mobile phase. A common combination is 0.1% trifluoroacetic acid (TFA) and 0.1% triethylamine (TEA).[13]

-

-

Sample Preparation:

-

Accurately prepare a solution of the amine sample (racemic standard or enantioenriched sample) in the mobile phase at a concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) | Proven efficacy for chiral amines. |

| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) with 0.1% TEA | Balances retention and selectivity; TEA improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 25 °C | Ensures reproducible retention times. |

| Detection (UV) | 220 nm or 254 nm | Wavelengths for aromatic compound detection. |

| Injection Vol. | 10 µL | Standard injection volume. |

-

Data Analysis:

-

Inject the racemic standard to determine the retention times (t_R) and resolution (Rs) of the two enantiomers. A resolution of ≥ 1.5 indicates baseline separation.[12]

-

Inject the enantioenriched sample.

-

Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers:

-

ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

-

-

Caption: A simplified workflow for chiral HPLC analysis.

Comparative Biological and Pharmacological Insights

While specific public domain data comparing the pharmacological profiles of (R)- and (S)-1-(3-(trifluoromethoxy)phenyl)ethanamine is limited, we can infer the importance of their stereochemistry from general principles and studies on analogous compounds. Chiral amines are prevalent in drugs targeting the central nervous system (CNS), and their stereochemistry is often the deciding factor in their efficacy and safety.[4]

For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.[15] For instance, in the case of the NSAID ibuprofen, the (S)-enantiomer is the active COX inhibitor, while the (R)-enantiomer is largely inactive, although it can undergo metabolic inversion to the active form in the body.[15] Similarly, for profens, another class of NSAIDs, the (S)-enantiomer is typically the more potent inhibitor of cyclooxygenase enzymes.[16]

The trifluoromethyl group at the meta-position of a phenyl ring is a common feature in various biologically active molecules.[4] The specific spatial orientation of this bulky, lipophilic group, as dictated by the (R) or (S) configuration at the benzylic carbon, will determine how the molecule fits into the chiral binding pocket of a target protein. This differential fit can lead to significant differences in:

-

Binding Affinity: One enantiomer may bind with much higher affinity to the target receptor or enzyme.

-

Efficacy: The eutomer may act as an agonist, while the distomer could be an antagonist or have no effect.

-

Metabolism: The enantiomers may be metabolized by different cytochrome P450 enzymes at different rates, leading to variations in their pharmacokinetic profiles and potential for drug-drug interactions.

Therefore, the synthesis and isolation of the individual enantiomers of 1-(3-(trifluoromethoxy)phenyl)ethanamine are critical first steps in any drug discovery program that utilizes this scaffold. The biological activity of each enantiomer must be independently evaluated to identify the true eutomer and to ensure a safe and effective clinical candidate.

Conclusion and Future Outlook

The enantiomers of 1-(3-(trifluoromethoxy)phenyl)ethanamine represent valuable chiral building blocks for the synthesis of advanced pharmaceutical intermediates. A thorough understanding of their synthesis, resolution, and analysis is essential for any researcher working in this area. The methodologies outlined in this guide, particularly classical resolution via diastereomeric salt formation and characterization by chiral HPLC, provide a robust framework for obtaining and verifying the enantiomeric purity of these compounds.

As drug development continues to move towards more specific and safer medicines, the demand for enantiomerically pure compounds will only increase. The principles and protocols detailed herein serve as a foundational resource for the successful application of (R)- and (S)-1-(3-(trifluoromethoxy)phenyl)ethanamine in the discovery of next-generation therapeutics.

References

-

PubChem. (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine. National Center for Biotechnology Information. [Link]

-

Li, Z., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express. [Link]

-

MDPI. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. [Link]

-

Appchem. 1-(3-(Trifluoromethoxy)phenyl)ethanamine | 477312-25-7. [Link]

-

LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Asymmetric Nucleophilic Trifluoromethylation of N-tert-Butanesulfinyl Imines with Fluoroform". [Link]

- Google Patents. (2018).

-

Royal Society of Chemistry. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

Royal Society of Chemistry. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

- Google Patents. (2021). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

PubMed. (2002). "In Vitro" Differences Among (R) and (S) Enantiomers of Profens in Their Activities Related to Articular Pathophysiology. [Link]

-

Science Learning Center, University of Colorado Boulder. Resolution of a Racemic Mixture. [Link]

-

PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed Central. (2011). Single enantiomer synthesis of α-(trifluoromethyl)-β-lactam. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed Central. (2021). Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products. [Link]

-

PubMed. (2007). Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. [Link]

-

ResearchGate. (2025). Comparative Pharmacology of S(+)-Ibuprofen and (RS). [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. China 1-(3-(TrifluoroMethoxy)phenyl)ethanaMine 477312-25-7 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 3. appchemical.com [appchemical.com]

- 4. CAS 127852-21-5: (S)-1-[3-(Trifluoromethyl)phenyl]ethylami… [cymitquimica.com]

- 5. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. benchchem.com [benchchem.com]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. benchchem.com [benchchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Trifluoromethoxyphenyl Derivatives: A Comprehensive Technical Guide for Researchers

Foreword: The Trifluoromethoxy Group - A Privileged Motif in Modern Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design in pharmaceuticals, agrochemicals, and materials science.[1] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent.[2] Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the fine-tuning of a molecule's physicochemical and biological properties.[1][3] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group's oxygen atom can participate in resonance, albeit weakly, creating a unique electronic profile that can significantly impact molecular interactions and reactivity.[1] This guide provides an in-depth exploration of the synthetic methodologies developed to introduce this pivotal functional group onto an aromatic scaffold, offering researchers a practical and comprehensive resource for the synthesis of trifluoromethoxyphenyl derivatives.

Chapter 1: Strategic Approaches to the Synthesis of Trifluoromethoxyphenyl Derivatives

The synthesis of trifluoromethoxyphenyl derivatives can be broadly categorized into three main strategies, each with its own set of advantages and challenges. The choice of method is often dictated by the desired substitution pattern, the functional group tolerance of the substrate, and the stage at which the trifluoromethoxy group is introduced in the overall synthetic sequence.

A comparative overview of these strategies is presented below:

| Synthetic Strategy | Key Transformation | Typical Substrates | Common Reagents | Advantages | Limitations |

| Nucleophilic Trifluoromethoxylation | Ar-X + "⁻OCF₃" → Ar-OCF₃ | Aryl halides, Aryl stannanes, Arylboronic acids | AgOCF₃, CsOCF₃, TASOCF₃ | Good for pre-functionalized arenes; milder conditions possible. | Limited availability and stability of OCF₃⁻ sources; often requires stoichiometric silver salts.[4] |

| Electrophilic Trifluoromethoxylation | Ar-H or Ar-M + "⁺OCF₃" → Ar-OCF₃ | Electron-rich arenes, Phenols, Arylboronic acids | Togni's reagents, Umemoto's reagents | Direct C-H functionalization possible; good for late-stage introduction. | Reagents can be expensive; regioselectivity can be an issue with unactivated arenes.[5] |

| Photoredox Catalysis | Radical-mediated C-O or C-H trifluoromethoxylation | Aryl halides, Arenes | Photoredox catalysts (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃), CF₃I, N-OCF₃ reagents | Mild reaction conditions; high functional group tolerance; novel reactivity. | Can require specialized equipment; mechanistic understanding is still evolving.[6] |

Chapter 2: Nucleophilic Trifluoromethoxylation Approaches

Nucleophilic trifluoromethoxylation involves the reaction of an aryl electrophile with a source of the trifluoromethoxide anion (⁻OCF₃). While conceptually straightforward, the inherent instability and poor nucleophilicity of the trifluoromethoxide anion have historically posed significant challenges.[4] However, recent advancements, particularly the development of silver-mediated protocols, have made this a viable and valuable synthetic strategy.

Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids

A landmark development in nucleophilic trifluoromethoxylation was the introduction of silver-mediated protocols. These methods typically involve the in situ generation of a more reactive silver trifluoromethoxide species.

Workflow for Silver-Mediated Trifluoromethoxylation of Aryl Stannanes:

Caption: Silver-mediated trifluoromethoxylation of aryl stannanes.

Mechanism of Silver-Mediated Trifluoromethoxylation:

The precise mechanism is believed to involve the formation of an arylsilver(I) intermediate, which then undergoes oxidation to a high-valent arylsilver(III) species. Reductive elimination from this intermediate then furnishes the desired aryl trifluoromethyl ether.[2][7]

Caption: Proposed mechanism for silver-mediated trifluoromethoxylation.

Experimental Protocol: Silver-Mediated Trifluoromethoxylation of 4-Methoxyphenylstannane [8][9][10]

-

Reagent Preparation: In a glovebox, a solution of tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) in anhydrous THF is added to a solution of trifluoromethyl trifluoromethanesulfonate in a THF/acetone mixture at -30 °C to generate the trifluoromethoxide source in situ.

-

Reaction Setup: To this solution, 4-methoxyphenylstannane, silver(I) hexafluorophosphate (AgPF₆), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF₄) are added sequentially at -30 °C.

-

Reaction and Workup: The reaction mixture is stirred at -30 °C for a specified time, then quenched with saturated aqueous sodium bicarbonate. The mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

Purification: The crude product is purified by flash column chromatography to yield 4-methoxyphenyl trifluoromethyl ether.

Chapter 3: Electrophilic Trifluoromethoxylation Strategies

Electrophilic trifluoromethoxylation introduces a "CF₃O⁺" equivalent to a nucleophilic aromatic substrate. This approach is particularly useful for the direct C-H trifluoromethoxylation of electron-rich arenes and the trifluoromethoxylation of phenols. The development of stable and reactive electrophilic trifluoromethoxylating reagents has been a major driver of progress in this area.

Trifluoromethoxylation of Phenols with Togni's and Umemoto's Reagents

Hypervalent iodine reagents (Togni's reagents) and sulfonium salts (Umemoto's reagents) are powerful electrophilic sources of the trifluoromethyl group, and their utility has been extended to trifluoromethoxylation.[5]

Workflow for Electrophilic Trifluoromethoxylation of Phenols:

Caption: Electrophilic trifluoromethoxylation of phenols.

Experimental Protocol: Trifluoromethoxylation of 4-Nitrophenol with Togni's Reagent [11][12]

-

Reaction Setup: To a solution of 4-nitrophenol in an appropriate solvent (e.g., chloroform), is added a base (e.g., cesium carbonate) and Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).

-

Reaction Conditions: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford 1-nitro-4-(trifluoromethoxy)benzene.

Chapter 4: The Rise of Photoredox Catalysis in Trifluoromethoxylation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling transformations that are often difficult to achieve through traditional methods.[6] In the context of trifluoromethoxylation, photoredox catalysis has opened up new avenues for the formation of C-OCF₃ bonds under mild conditions.

Photocatalyst-Regulated Trifluoromethoxylation of Aryl Halides

A recent breakthrough has been the development of a photocatalytic method for the direct trifluoromethoxylation of aryl halides.[9][13] This method utilizes a photocatalyst to generate a highly reactive aryl radical cation intermediate, which then undergoes nucleophilic attack by a trifluoromethoxide source.

Mechanism of Photocatalytic Trifluoromethoxylation of Aryl Halides:

The proposed mechanism involves single-electron transfer (SET) from the excited photocatalyst to the aryl halide, forming an aryl radical cation. This is followed by the departure of the halide and subsequent capture of the aryl cation by a trifluoromethoxide source, often facilitated by a silver salt.[9]

Caption: Proposed mechanism for photocatalytic trifluoromethoxylation of aryl halides.

Experimental Protocol: Photocatalytic Trifluoromethoxylation of 4-Chlorotoluene [9][13]

-

Reaction Setup: In a reaction vessel, 4-chlorotoluene, a photocatalyst (e.g., an iridium or ruthenium complex), a silver salt (e.g., AgF), and a source of trifluoromethoxide are dissolved in a suitable solvent (e.g., acetonitrile).

-

Irradiation: The reaction mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature with stirring.

-

Monitoring and Workup: The reaction progress is monitored by GC-MS or LC-MS. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated.

-

Purification: The desired product, 4-methyl-1-(trifluoromethoxy)benzene, is isolated by column chromatography.

Chapter 5: Applications in Drug Discovery - Case Studies

The trifluoromethoxy group is a prominent feature in a number of successful pharmaceutical agents. The synthetic methods described in this guide are directly applicable to the preparation of these and other bioactive molecules.

Synthesis of Riluzole

Riluzole is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).[14] Its synthesis typically involves the oxidative cyclization of 4-(trifluoromethoxy)aniline.[15]

Synthetic Scheme for Riluzole:

Caption: Synthesis of Riluzole.

Synthesis of Sonidegib

Sonidegib is an anticancer agent used for the treatment of basal cell carcinoma.[16][17] Its synthesis involves a multi-step sequence where the trifluoromethoxyphenyl moiety is introduced early in the synthesis via a nucleophilic aromatic substitution reaction.[6][18]

Chapter 6: Conclusion and Future Outlook

The synthesis of trifluoromethoxyphenyl derivatives has evolved significantly, with a range of powerful methods now available to chemists. From classical nucleophilic and electrophilic approaches to modern photoredox catalysis, the synthetic toolbox for accessing these valuable compounds is more diverse than ever. Future research will likely focus on the development of more sustainable and cost-effective methods, such as those utilizing earth-abundant metal catalysts or catalyst-free conditions. Furthermore, the continued exploration of novel trifluoromethoxylating reagents with enhanced reactivity and selectivity will undoubtedly open up new possibilities for the synthesis of complex molecules with tailored properties for a wide range of applications.

References

-

An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water. Green Chemistry. [6][17][18]

-

Synthesis of Sonidegib Using Palladium Catalysis in Water. Synfacts. [16][19]

-

Technical Support Center: Riluzole Synthesis. Benchchem. [15]

-

Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines. PubMed. [14]

-

Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. PubMed Central. [2]

-

Process for the preparation of riluzole. Google Patents. [1][20]

-

Process for preparing riluzole. Google Patents. [8]

-

Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PubMed Central. [11]

-

Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society. [7]

-

Silver-Mediated Intermolecular Regioselective C-H Trifluoromethoxylation of Arenes. ResearchGate. [21]

-

a) Silver‐mediated trifluoromethylation. b) Proposed mechanism. ResearchGate. [22]

-

Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Nature. [23]

-

Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. [24]

-

Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). PubMed. [25]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [3]

-

Highly Reactive Electrophilic Trifluoromethylating Reagent: Umemoto Reagent IV. Tokyo Chemical Industry (India) Pvt. Ltd.. [26]

-

Silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids. PubMed. [27]

-

Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Angewandte Chemie International Edition. [28]

-

Trifluoromethylation of various heterocycles with Umemoto reagent II. ResearchGate. [12]

-

Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [29]

-

Application Notes and Protocols for Nucleophilic Trifluoromethylation Reactions. Benchchem. [30]

-

Photocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion. ResearchGate. [31]

-

Photocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion. PubMed. [13]

-

Photocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion. ACS Publications. [9]

-

Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. ResearchGate. [4]

-

Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship. [5]

-

Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. PubMed Central. [10]

-

One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Hartwig Group. [32]

-

One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. [33]

-

Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. ACS Publications. [34]

-

The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PubMed Central. [35]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 6. Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. Silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Item - Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - figshare - Figshare [figshare.com]

- 11. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. nbinno.com [nbinno.com]

- 22. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 23. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ccspublishing.org.cn [ccspublishing.org.cn]

- 28. sciencedaily.com [sciencedaily.com]

- 29. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals [ouci.dntb.gov.ua]

- 30. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 31. benchchem.com [benchchem.com]

- 32. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. dash.harvard.edu [dash.harvard.edu]

- 34. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 35. researchgate.net [researchgate.net]

The Strategic Introduction of Fluorine to Phenethylamine Scaffolds: A Deep Dive into Biological Activity and Pharmacological Consequences

Introduction: Beyond the Classic Phenethylamine Core

The phenethylamine scaffold represents a foundational structure in neuropharmacology, encompassing endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of psychoactive compounds.[1] For decades, medicinal chemists have explored modifications to this core structure to modulate its interaction with various receptors in the central nervous system.[1] Among the most powerful strategies to emerge is the selective incorporation of fluorine atoms.[2][3] This guide provides an in-depth technical exploration of the biological activity of fluorinated phenethylamine analogs, designed for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of compounds to dissect the causal relationships between molecular structure, experimental design, and pharmacological outcomes.

Fluorination is far from a trivial substitution. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] These alterations can include changes in metabolic stability, lipophilicity, and receptor binding affinity, which collectively can lead to dramatic shifts in potency, duration of action, and even the qualitative nature of the compound's effects.[2][5] For instance, the introduction of fluorine can enhance passage through the blood-brain barrier, a desirable trait for centrally-acting pharmaceuticals.[6] This guide will elucidate how this single-atom substitution can be a powerful tool in drug design, offering a nuanced approach to refining the activity of phenethylamine-based compounds.

Structure-Activity Relationships: The Impact of Fluorine Substitution

The position of fluorine substitution on the phenethylamine ring system is a critical determinant of its biological activity. The effects are not uniform and demonstrate the intricate interplay between molecular structure and receptor interaction.

Aromatic Ring Substitution

Fluorination on the phenyl ring can lead to a wide spectrum of effects, from diminished activity to significantly enhanced potency and duration.[2] For example, in the case of mescaline analogs, difluoro- and trifluoro-substitution can surpass the potency and duration of the parent compound.[2] Conversely, for other analogs like escaline, monofluorination can lead to a near-complete loss of psychoactive effects, while difluorination retains or even increases potency.[2]

Studies on 2,5-dimethoxyphenethylamines have shown that introducing a terminal fluorine atom into the 4-ethoxy substituent can initially decrease affinity for 5-HT2A and 5-HT2C receptors, but progressive fluorination tends to increase these affinities.[7] Generally, halogen groups at the para-position of the phenyl ring have been shown to have a positive effect on binding affinity to the 5-HT2A receptor.[8][9]

Side-Chain Substitution

Fluorination on the ethylamine side-chain also significantly impacts biological activity. For instance, β-fluorination of phenethylamine (PEA) has been shown to influence its preference as a substrate for monoamine oxidase (MAO), with fluorinated analogs being preferred substrates for MAO-B.[10] This alteration in metabolism can have profound effects on the overall pharmacological profile of the compound.

The following table summarizes the general trends observed with fluorine substitution on the phenethylamine core:

| Substitution Pattern | General Effect on Biological Activity | Key Receptor Interactions |

| Aromatic Ring (e.g., 2-, 3-, 4-position) | Can increase or decrease potency and duration of action depending on the specific analog and degree of fluorination.[2] | Primarily modulates affinity and efficacy at serotonin receptors (5-HT2A, 5-HT2C) and trace amine-associated receptor 1 (TAAR1).[7][11] |

| Side-Chain (e.g., β-position) | Can alter metabolic pathways and substrate specificity for enzymes like monoamine oxidase (MAO).[10] | Can indirectly influence overall neurotransmitter levels by altering metabolism. |

| N-Trifluoroethyl Substitution | Can lead to a significant loss of stimulant properties.[12] | Alters interaction with monoamine transporters. |

Pharmacological Effects and Receptor Interactions

Fluorinated phenethylamine analogs exert their effects through complex interactions with a variety of receptor systems, most notably serotonin (5-HT) receptors, adrenergic receptors, and the trace amine-associated receptor 1 (TAAR1).[7][13][14]

Serotonergic System

Many fluorinated phenethylamines are potent agonists or partial agonists at the 5-HT2A and 5-HT2C receptors.[2][7] The affinity for these receptors is a key factor in the psychedelic properties of some of these compounds. For instance, both phenethylamine and amphetamine derivatives with a 2,5-dimethoxy substitution pattern bind with moderate to high affinity to the 5-HT2A receptor.[7] The introduction of fluorinated 4-alkoxy substituents generally increases binding affinities at both 5-HT2A and 5-HT2C receptors and can enhance activation potency and efficacy.[11]

Adrenergic and Dopaminergic Systems

Certain fluorinated amphetamine analogs, such as 2-fluoroamphetamine (2-FA) and 2-fluoromethamphetamine (2-FMA), act as stimulants by promoting the release of dopamine and norepinephrine.[15][16] 2-FMA, for example, is thought to exert its effects primarily through norepinephrine reuptake inhibition with reduced serotonergic activity compared to methamphetamine.[15][17] This can result in a more "functional" stimulant profile with less pronounced euphoria.[15]

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is another important target for many phenethylamine analogs.[7][13] Phenethylamines generally bind more strongly to TAAR1 compared to their amphetamine counterparts.[7] Activation of TAAR1 can modulate the activity of dopamine and serotonin transporters, contributing to the overall pharmacological effects of these compounds.

Below is a diagram illustrating the primary signaling pathways affected by fluorinated phenethylamine analogs that interact with the 5-HT2A receptor and TAAR1.

Caption: Intracellular signaling cascades initiated by fluorinated phenethylamine analogs.

Experimental Protocols for Characterization

The characterization of these novel compounds relies on a suite of robust and validated in vitro and in vivo assays. The causality behind the choice of each experimental protocol is to build a comprehensive pharmacological profile, from receptor binding to functional activity and behavioral outcomes.

In Vitro Assays

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[18] It provides a quantitative measure of how tightly a ligand binds to a receptor.

Step-by-Step Methodology:

-

Preparation of Cell Membranes: Cell lines stably expressing the receptor of interest (e.g., 5-HT2A) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (the fluorinated phenethylamine analog).

-

Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For Gq-coupled receptors like 5-HT2A, calcium flux assays are commonly employed.[18][19]

Step-by-Step Methodology:

-

Cell Culture: Cells expressing the receptor of interest are cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 or Fluo-8).[18]

-

Compound Addition: The fluorinated phenethylamine analog is added to the wells at various concentrations.

-

Fluorescence Measurement: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The data are used to generate a dose-response curve, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal response) are determined.[18]

Caption: A streamlined workflow for the in vitro pharmacological profiling.

In Vivo Behavioral Assays

To understand the physiological and behavioral effects of these compounds, in vivo studies in animal models are essential.

This assay is used to assess the stimulant or sedative effects of a compound.[20]

Step-by-Step Methodology:

-

Animal Acclimation: Animals (typically mice or rats) are acclimated to the testing environment (e.g., open-field arenas).

-